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Compound of Interest

Compound Name: CARM1-IN-6

Cat. No.: B15135964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the selective

inhibitor CARM1-IN-6 (also known as iCARM1) to its target, Co-activator-Associated Arginine

Methyltransferase 1 (CARM1). This document details the quantitative binding parameters, the

experimental protocols used for their determination, and the relevant cellular pathways affected

by this interaction.

Executive Summary
CARM1-IN-6 is a potent and selective inhibitor of CARM1, a protein arginine methyltransferase

implicated in the progression of various cancers, including breast cancer. Understanding the

binding affinity and mechanism of action of CARM1-IN-6 is crucial for its development as a

chemical probe and potential therapeutic agent. This guide summarizes the key binding data

and provides detailed methodologies for the assays used to characterize the interaction

between CARM1-IN-6 and the CARM1 enzyme.

Data Presentation: Binding Affinity of CARM1-IN-6
to CARM1
The binding affinity of CARM1-IN-6 for CARM1 has been quantified using biochemical and

biophysical assays. The key parameters, half-maximal inhibitory concentration (IC50) and the

equilibrium dissociation constant (Kd), are summarized below.
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Parameter Value Assay Method
Substrate/Liga
nd

Source

IC50 12.3 µM

In Vitro

Methylation

Assay

Histone H3

Peptide
[1]

Kd
6.785 x 10⁻⁷ M

(0.6785 µM)

Surface Plasmon

Resonance

(SPR)

Immobilized

CARM1
[1]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are

based on the characterization of CARM1-IN-6 as reported in the primary literature.

In Vitro Methylation Assay for IC50 Determination
This biochemical assay measures the enzymatic activity of CARM1 and its inhibition by

CARM1-IN-6. The IC50 value is determined by assessing the concentration of the inhibitor

required to reduce CARM1's methyltransferase activity by 50%.

Materials:

Recombinant purified CARM1 protein

Whole histone or a synthetic peptide containing Histone H3 Arginine 17 (H3R17)

S-adenosyl-L-methionine (SAM) (e.g., 0.5 µM)

CARM1-IN-6 (iCARM1) at various concentrations

Reaction Buffer (50 mM Tris-HCl, pH 8.0, 20 mM KCl, 5 mM DTT, 4 mM EDTA)

SDS sample buffer

Antibodies for immunoblotting (e.g., anti-methyl-H3R17)

Procedure:
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Prepare a reaction mixture containing the reaction buffer, CARM1 protein, and whole histone

substrate.

Add CARM1-IN-6 at a range of concentrations to the reaction mixtures. Include a DMSO

vehicle control.

Initiate the methylation reaction by adding SAM.

Incubate the reaction mixture at 37 °C for 1 hour.[1]

Stop the reaction by adding 1x SDS sample buffer.

Separate the reaction products by SDS-PAGE.

Transfer the proteins to a membrane and perform immunoblotting using an antibody specific

to the methylated substrate (e.g., H3R17me2a).

Quantify the band intensities to determine the extent of methylation at each inhibitor

concentration.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to calculate the IC50 value.

Surface Plasmon Resonance (SPR) for Kd Determination
SPR is a label-free biophysical technique used to measure the kinetics and affinity of molecular

interactions in real-time. This protocol outlines the determination of the dissociation constant

(Kd) for the binding of CARM1-IN-6 to CARM1.

Materials:

SPR instrument (e.g., Biacore)

Sensor chip (e.g., CM5)

Recombinant purified CARM1 protein
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CARM1-IN-6 (iCARM1) at various concentrations (e.g., 6.25, 15, 25, 50, 100, and 200 μM)

[1]

Immobilization buffers and reagents (e.g., NHS, EDC)

Running buffer

Procedure:

Immobilize the purified CARM1 protein onto the surface of the sensor chip according to the

manufacturer's instructions.

Prepare a series of dilutions of CARM1-IN-6 in the running buffer.

Inject the different concentrations of CARM1-IN-6 over the sensor chip surface containing

the immobilized CARM1.

Monitor the binding and dissociation in real-time by recording the change in response units

(RU).

Regenerate the sensor surface between injections if necessary.

Analyze the resulting sensorgrams using the instrument's software to determine the

association (ka) and dissociation (kd) rate constants.

Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants

(kd/ka). The reported Kd value for iCARM1 is 6.785 × 10⁻⁷ M.[1]

In Vitro Thermal Shift Assay (TSA)
The thermal shift assay is used to confirm the direct binding of a ligand to its target protein.

Ligand binding typically increases the thermal stability of the protein, resulting in a higher

melting temperature (Tm).

Materials:

Purified GST-tagged CARM1 protein
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CARM1-IN-6 (iCARM1) (e.g., 20 µM)[1]

DMSO (vehicle control)

Real-time PCR instrument or differential scanning fluorimeter

Fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange)

Procedure:

Prepare reaction mixtures containing the purified CARM1 protein in a suitable buffer, either

with CARM1-IN-6 or DMSO as a control.

Add the fluorescent dye to each reaction mixture.

Subject the samples to a temperature gradient in a real-time PCR instrument.

Monitor the fluorescence intensity as the temperature increases. The fluorescence will

increase as the protein unfolds and the dye binds to the exposed hydrophobic regions.

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded,

corresponding to the midpoint of the fluorescence transition curve.

A positive shift in the Tm (ΔTm) in the presence of CARM1-IN-6 compared to the control

indicates direct binding of the inhibitor to the CARM1 protein.[1]

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for characterizing the binding affinity of

CARM1-IN-6 to CARM1.
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Biochemical Assay Biophysical Assays

Prepare Reaction Mix
(CARM1, Histone, Buffer)
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CARM1-IN-6 Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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